molecular formula C18H20N2O4 B12051657 1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12051657
M. Wt: 328.4 g/mol
InChI Key: XIHPNFJANOLIRS-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridoquinoline core, followed by functionalization to introduce the hydroxy, oxo, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol .

Scientific Research Applications

7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoquinoline derivatives with different functional groups. Examples include:

Uniqueness

What sets 7-hydroxy-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C18H20N2O4/c21-16-13-7-1-4-11-5-2-8-20(15(11)13)18(23)14(16)17(22)19-10-12-6-3-9-24-12/h1,4,7,12,21H,2-3,5-6,8-10H2,(H,19,22)

InChI Key

XIHPNFJANOLIRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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